Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison with 2-Amino Analog
4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile demonstrates a significantly lower computed lipophilicity (XLogP3 = 1.6) compared to its closest structural analog, 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (XLogP3 = 2.3) [1][2]. This quantified difference of ΔLogP = -0.7 is a direct result of the additional 1-aminoethyl group on the thiazole ring, which increases polarity and hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (CAS 436151-85-8); XLogP3 = 2.3 |
| Quantified Difference | ΔLogP = -0.7 (Target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and a reduced risk of off-target binding to hydrophobic protein pockets, which is a key differentiator for assays requiring soluble building blocks or when designing leads with favorable drug-like properties.
- [1] PubChem. (2026). Compound Summary for CID 61338391, 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile. View Source
- [2] PubChem. (2026). Compound Summary for CID 2049589, 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile. View Source
